Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride
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Overview
Description
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2ClH. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by its structure, which includes a piperidine ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the reaction of piperidine with methyl chloroacetate in the presence of a base, followed by methylation using methyl iodide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
- Methyl N-methyl-N-(piperidin-4-yl)glycinate dihydrochloride
Uniqueness
Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its piperidine ring and ester functional group make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H20Cl2N2O2 |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
methyl 2-[methyl(piperidin-4-yl)amino]acetate;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-11(7-9(12)13-2)8-3-5-10-6-4-8;;/h8,10H,3-7H2,1-2H3;2*1H |
InChI Key |
YIGUMHKVLZTUOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1CCNCC1.Cl.Cl |
Origin of Product |
United States |
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